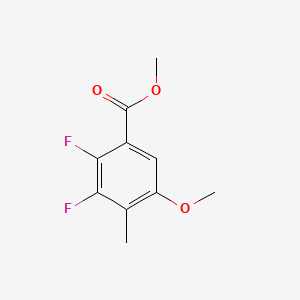

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-5-7(14-2)4-6(10(13)15-3)9(12)8(5)11/h4H,1-3H3 |

InChI Key |

MIJBULIEWGHNBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate: A Technical Guide

Executive Summary

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly specialized fluorinated aromatic intermediate, critical in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural core—a polysubstituted benzene ring featuring contiguous fluorine atoms and a methoxy-methyl motif—presents unique synthetic challenges regarding regioselectivity and electronic stabilization.

This guide details a robust, scalable synthetic pathway designed for high purity (>98%) and reproducibility. The protocol prioritizes the Nitration-Reduction-Hydroxylation route starting from 2,3-difluoro-4-methylbenzoic acid , leveraging the synergistic directing effects of the substituents to ensure precise functionalization at the C5 position.

Retrosynthetic Analysis

To design the optimal forward synthesis, we deconstruct the target molecule to identify the most strategic bond disconnections.

-

Target : Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

-

Primary Disconnection : Ester hydrolysis and O-demethylation reveals the Phenol intermediate (5-hydroxy-2,3-difluoro-4-methylbenzoic acid).

-

Secondary Disconnection : Functional group interconversion (FGI) of the hydroxyl group traces back to an Amine (via diazonium) and subsequently a Nitro group.

-

Starting Material : 2,3-Difluoro-4-methylbenzoic acid (CAS: 1806316-07-3). This precursor is commercially available and possesses the ideal substitution pattern to direct electrophilic attack to the required C5 position.

Logical Pathway

-

Electrophilic Aromatic Substitution (Nitration) : The C5 position is electronically activated by the C4-methyl group (ortho-director) and the C2-fluorine (para-director), while being meta to the deactivating carboxyl group. This ensures high regioselectivity.

-

Reduction & Diazotization : Converting the nitro group to a phenol via a diazonium intermediate allows for the introduction of the oxygen functionality.

-

Global Methylation : Simultaneous esterification of the carboxylic acid and etherification of the phenol yields the final product.

Figure 1: Retrosynthetic disconnection strategy identifying the C5-nitration pathway.

Synthetic Route & Experimental Protocols

Stage 1: Regioselective Nitration

Objective : Introduce a nitro group at the C5 position.

Reaction :

| Parameter | Specification | Rationale |

| Reagents | Fuming | Sulfuric acid acts as the solvent and catalyst to generate the nitronium ion ( |

| Temperature | 0°C to 25°C | Low temperature prevents over-nitration or decarboxylation. |

| Time | 3–5 Hours | Sufficient for conversion while minimizing by-products. |

| Yield Target | 85–90% | High regioselectivity expected due to directing groups. |

Protocol :

-

Charge a reactor with conc.

(10 vol) and cool to 0–5°C. -

Slowly add 2,3-difluoro-4-methylbenzoic acid (1.0 eq) while maintaining temperature <10°C. Stir until dissolved.

-

Dropwise add fuming

(1.5 eq) over 60 minutes, keeping internal temperature <10°C. -

Allow the mixture to warm to 20–25°C and stir for 3 hours. Monitor by HPLC.

-

Quench : Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product will precipitate.[1][2]

-

Filter the solid, wash with cold water until pH is neutral, and dry in a vacuum oven at 45°C.

-

Product : 2,3-Difluoro-4-methyl-5-nitrobenzoic acid.

Stage 2: Reduction of Nitro Group

Objective : Convert the nitro group to an amino group.

Reaction :

Protocol :

-

Dissolve the nitro intermediate in Methanol (10 vol).

-

Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.

-

Pressurize with Hydrogen gas (3–5 bar) and stir at Room Temperature (RT) for 6–12 hours.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to obtain 5-amino-2,3-difluoro-4-methylbenzoic acid . Use directly in the next step to avoid oxidation.

Stage 3: Sandmeyer Hydroxylation (Diazotization)

Objective : Convert the amino group to a hydroxyl (phenol) group.

Reaction :

Protocol :

-

Suspend the amine (1.0 eq) in 15%

(10 vol) and cool to 0–5°C. -

Add a solution of

(1.1 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt. -

Hydrolysis : Transfer the cold diazonium solution slowly into a separate reactor containing 15%

heated to 80–90°C. Nitrogen gas evolution will be observed. -

Stir at 80°C for 1 hour.

-

Cool to RT and extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

, and concentrate. -

Product : 5-Hydroxy-2,3-difluoro-4-methylbenzoic acid.

Stage 4: Global Methylation (Esterification & Etherification)

Objective : Simultaneously methylate the carboxylic acid and the phenol.

Reaction :

| Parameter | Specification | Rationale |

| Reagents | Dimethyl Sulfate (DMS) or MeI (2.5 eq), | DMS is preferred for scale; MeI is safer for small scale. Base scavenges acid. |

| Solvent | Acetone or DMF | Polar aprotic solvent facilitates |

| Temperature | Reflux (Acetone) or 60°C (DMF) | Ensures complete conversion of both sites. |

Protocol :

-

Dissolve the hydroxy-acid intermediate (1.0 eq) in Acetone (15 vol).

-

Add Potassium Carbonate (

, anhydrous, 3.0 eq). -

Add Dimethyl Sulfate (2.5 eq) dropwise. Caution: DMS is highly toxic.[3]

-

Heat to reflux and stir for 4–6 hours. Monitor by TLC/HPLC.

-

Cool to RT and filter off inorganic salts.

-

Concentrate the filtrate.[4] Dissolve residue in Ethyl Acetate and wash with water and dilute NaOH (to remove unreacted acid/phenol).

-

Dry organic layer and concentrate to yield crude Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate .

-

Purification : Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Process Logic & Workflow Visualization

The following diagram illustrates the critical process flow, highlighting decision points and intermediate transformations.

Figure 2: Step-by-step synthetic workflow from precursor to final ester.

Critical Process Parameters (CPPs) & Safety

Safety Considerations

-

Fluorinated Compounds : Often exhibit high thermal stability but can release toxic HF upon combustion or strong acidic hydrolysis.

-

Nitration : Exothermic reaction. Strict temperature control (<10°C during addition) is vital to prevent thermal runaway.

-

Dimethyl Sulfate (DMS) : A potent alkylating agent and carcinogen. Use within a closed system or fume hood with appropriate neutralization protocols (ammonia or NaOH solution).

Quality Control Standards

-

Purity : >98% by HPLC.

-

Identity : Confirmation via

-NMR and- -NMR : Distinct signals for C2-F and C3-F (coupling patterns will confirm vicinal arrangement).

- -NMR : Diagnostic singlets for Ester-Me (~3.9 ppm), Ether-Me (~3.8 ppm), and Ar-Me (~2.3 ppm).

References

-

PubChem . 2,4-Difluoro-5-methylbenzoic acid (Related Scaffold). Available at: [Link]

- Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates (General Methylation). US5424479A.

- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid (Nitration Protocol). US11001552B2.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Introduction

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a methyl group on the benzene ring, imparts a distinct combination of electronic and steric properties. These characteristics are crucial in modulating a molecule's reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established scientific principles to provide a robust profile for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity and structure.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | - |

| CAS Number | 2586126-14-7 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |

| Molecular Weight | 216.18 g/mol | [1] |

| SMILES | O=C(OC)C1=CC(OC)=C(C)C(F)=C1F | [1] |

The molecular structure, depicted below, reveals a highly substituted benzene ring. The presence of two electron-withdrawing fluorine atoms ortho and meta to the ester group, an electron-donating methoxy group, and a weakly electron-donating methyl group creates a complex electronic environment that influences its chemical behavior.

Caption: Experimental workflow for qualitative solubility assessment.

Stability Considerations

As a benzoate ester, the primary degradation pathway for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is expected to be hydrolysis of the ester bond, yielding 2,3-difluoro-5-methoxy-4-methylbenzoic acid and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.

-

Acidic Conditions: Hydrolysis is catalyzed by acid.

-

Basic Conditions: Saponification (base-catalyzed hydrolysis) is typically faster than acid-catalyzed hydrolysis.

-

Neutral Conditions: The ester is expected to be most stable at a neutral or slightly acidic pH.

Storage Recommendations:

To ensure the long-term integrity of the compound, it is recommended to store it in a cool (2-8°C), dry, and dark environment in a tightly sealed container. [1]

Spectral Data (Predicted)

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity. In the absence of experimentally acquired spectra for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, the following are predicted data based on the analysis of its structural features and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Doublet of Doublets | 1H | Aromatic H |

| ~ 3.9 | Singlet | 3H | OCH₃ (ester) |

| ~ 3.8 | Singlet | 3H | OCH₃ (methoxy) |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

Rationale: The single aromatic proton will be split by the two adjacent fluorine atoms. The chemical shifts of the methoxy and methyl groups are in their expected regions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 10 distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 150-160 (dd) | C-F |

| ~ 140-150 (dd) | C-F |

| ~ 110-140 | Aromatic C |

| ~ 52 | OCH₃ (ester) |

| ~ 56 | OCH₃ (methoxy) |

| ~ 15 | Ar-CH₃ |

Rationale: The carbons directly attached to fluorine will appear as doublets of doublets due to C-F coupling. The ester carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3000-2850 | C-H stretch (aliphatic) |

| ~ 1730 | C=O stretch (ester) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (ester and ether) |

| ~ 1100-1000 | C-F stretch |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59).

Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive experimental data, the following protocols provide a framework for the determination of key physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity. [2]A sharp melting range (typically < 2°C) is characteristic of a pure compound. Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Caption: Workflow for melting point determination.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol.

-

Partitioning: Mix a known volume of the n-octanol stock solution with an equal volume of the saturated water phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a compound with a rich substitution pattern that suggests interesting and potentially useful physicochemical properties. While a comprehensive experimental dataset is not yet publicly available, this guide provides a robust framework for understanding and working with this molecule. The predictive data and established protocols herein offer a solid foundation for researchers in drug discovery and materials science to further investigate and utilize this compound in their applications. As with any compound where experimental data is limited, it is recommended that researchers independently verify these properties as part of their workflow.

References

- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847-6852.

- Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1261-1267.

- King Saud University. (n.d.). Determination of melting and boiling points.

- Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847–6852.

- Tan, Y. L., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Scientific Reports, 12(1), 2988.

- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15.

- Hanai, T. (1950). The Synthesis and Some Physical Properties of Certain Aromatic Fluorides.

- Okuyama, K., et al. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 66(12), 1533-1537.

- Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928.

- Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

PharmaCompass. (n.d.). Methyl Benzoate. Retrieved from [Link]

- MilliporeSigma. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate.

- Zimmerman, H. E., & Paskovich, D. H. (1964). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Journal of the American Chemical Society, 86(11), 2149-2160.

- Prakash, G. K. S., & Yudin, A. K. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Chemical Society Reviews, 49(10), 2960-3000.

- Fronczek, F. R., & Vankayala, S. L. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1234.

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

-

PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl benzoate (FDB012198). Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.

- Stuart, D. R., & Fagnou, K. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)

Sources

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate CAS number 2586126-14-7

Part 1: Executive Summary & Strategic Context

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a highly specialized aromatic building block utilized in the synthesis of next-generation small molecule therapeutics. Its structural motif—a tetra-substituted benzene ring—is increasingly prominent in oncology pipelines targeting KRAS , EGFR , and SOS1 inhibitors.

This compound represents a "scaffold-hopping" tool for medicinal chemists. The specific substitution pattern offers three distinct advantages in Structure-Activity Relationship (SAR) optimization:

-

Metabolic Blockade: The 2,3-difluoro motif blocks common sites of oxidative metabolism (CYP450), extending the half-life of the final drug candidate.

-

Electronic Tuning: The electron-withdrawing fluorine atoms, balanced by the electron-donating methoxy and methyl groups, create a unique quadrupole moment that can enhance binding affinity in hydrophobic pockets.

-

Conformational Control: The steric bulk of the ortho-substituents restricts bond rotation, potentially locking the molecule into a bioactive conformation.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis protocol from its acid precursor, and rigorous quality control standards.

Part 2: Chemical Profile & Physicochemical Properties[1][2][3]

The following data summarizes the core identity and physical characteristics of the compound.

| Property | Specification |

| IUPAC Name | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |

| CAS Number | 2586126-14-7 |

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Purity Grade | ≥98% (HPLC) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |

Part 3: Synthesis & Experimental Protocol

Retrosynthetic Logic

While the methyl ester is the target, the most robust entry point for laboratory scale-up is the esterification of the commercially available parent acid: 2,3-difluoro-5-methoxy-4-methylbenzoic acid (CAS 1706446-21-0) .

Direct acid-catalyzed esterification (Fischer speciation) can be sluggish due to the steric crowding of the ortho-fluorine. Therefore, a base-mediated alkylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) is the preferred technical route for high yield and purity.

Validated Protocol: Base-Mediated Methylation

Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.

Reagents:

-

Precursor: 2,3-Difluoro-5-methoxy-4-methylbenzoic acid (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 equiv)

-

Electrophile: Methyl Iodide (MeI) (1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Methodology:

-

Setup: Charge a dry 250 mL round-bottom flask with the carboxylic acid precursor (10.0 g, 49.5 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ (17.1 g, 123.7 mmol) in a single portion. The suspension will become opaque. Stir at ambient temperature (20–25°C) for 30 minutes to ensure formation of the potassium carboxylate salt.

-

Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Methyl Iodide (4.6 mL, 74.2 mmol) over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The acid peak (RT ~2.1 min) should disappear, replaced by the less polar ester (RT ~3.5 min).

-

-

Work-up:

-

Quench the reaction by pouring the mixture into 500 mL of ice-cold water.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with Brine (2 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude purity is <95%, purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Validated synthesis workflow for the conversion of the acid precursor to the target methyl ester.

Part 4: Quality Control & Analytics

Ensuring the integrity of this intermediate is critical, as fluorine regio-isomers can be difficult to separate in downstream steps.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity (H-NMR) | 400 MHz (CDCl₃) | Conforms to structure. Key signals: OMe singlet (~3.9 ppm), Ar-Me singlet (~2.2 ppm), COOMe singlet (~3.8 ppm). |

| Identity (F-NMR) | 376 MHz (CDCl₃) | Two distinct multiplets (approx -120 to -140 ppm range). |

| Purity (HPLC) | C18 Column, ACN/H₂O | ≥ 98.0% area AUC. |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm. |

QC Decision Logic

Figure 2: Quality Control Decision Tree ensuring regio-isomeric purity and chemical integrity.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to DMF/MeI use in synthesis), safety goggles, and lab coat.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound is likely toxic to aquatic life (typical for fluorinated aromatics).

Part 6: References

-

MilliporeSigma. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Product Detail. Sigma-Aldrich Catalog.

-

ChemScene. Product Monograph: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CS-0191100). ChemScene Building Blocks.

-

Zhang, S., et al. (2020).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11). (Cited for analogous synthesis of poly-fluorinated benzoic acid precursors).

-

Pashko, M. O., & Yagupolskii, Y. L. (2024).[2][3] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Journal of Organic and Pharmaceutical Chemistry. (Cited for context on fluorinated methoxy-benzoate chemistry).

Sources

Technical Analysis Guide: Spectroscopic Profiling of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate . It is structured to assist analytical chemists and process scientists in the rigorous validation of this compound, which serves as a critical intermediate in the synthesis of fluoro-pharmaceuticals (often associated with quinolone antibiotics or bio-active fluorinated scaffolds).

Executive Summary & Structural Context

Compound: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate CAS: 2586126-14-7 Molecular Formula: C₁₀H₁₀F₂O₃ Molecular Weight: 216.18 g/mol [1]

In drug development, the precise characterization of poly-substituted fluorobenzenes is paramount due to the high probability of regioisomerism during nucleophilic aromatic substitution (

Structural Logic & Regiochemistry

The molecule possesses a highly crowded aromatic core. The key to validation is confirming the ortho relationship between the two fluorine atoms and their specific coupling to the neighboring 4-methyl group and the isolated 6-proton.

Nuclear Magnetic Resonance (NMR) Profiling

Rationale: NMR is the primary tool for establishing regiochemistry. The presence of fluorine (

A. H NMR (Proton Spectroscopy)

Solvent Recommendation: CDCl₃ or DMSO-d₆

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling Logic ( |

| Ar-H (C6) | 7.35 – 7.55 | dd (Doublet of Doublets) | 1H | Located para to F3 and meta to F2. Expect small long-range coupling ( |

| Ester -OCH₃ | 3.85 – 3.95 | s (Singlet) | 3H | Classic methyl ester singlet. |

| Ether -OCH₃ (C5) | 3.75 – 3.85 | s (Singlet) | 3H | Slightly shielded relative to ester. May show broadening due to through-space F interaction. |

| Ar-CH₃ (C4) | 2.20 – 2.35 | d (Doublet) | 3H | Diagnostic Signal: The methyl group is ortho to F3. Expect distinct coupling ( |

Senior Scientist Note: The absence of a second aromatic proton simplifies the spectrum. If you observe a second aromatic signal, you likely have the des-methyl impurity or a regioisomer where the substitution pattern is less crowded.

B. F NMR (Fluorine Spectroscopy)

Rationale: This is the definitive test for the 2,3-difluoro motif.

-

Pattern: Two distinct signals in the aromatic fluorine region (

-130 to -160 ppm). -

Coupling (

): The two fluorine atoms are ortho to each other.-

Expectation: A strong ortho-coupling constant of

Hz . -

Interpretation: If the coupling is small (<10 Hz) or absent, the fluorines are meta or para (indicating an incorrect isomer, e.g., 2,4-difluoro or 2,5-difluoro).

-

C. C NMR (Carbon Spectroscopy)

-

Carbonyl (C=O): ~165 ppm (Triplet or doublet due to F coupling).

-

C-F Carbons (C2, C3): Distinctive doublets with large coupling constants (

Hz). -

Ar-CH₃ (C4): ~10-15 ppm.

-

Methoxy Carbons: ~52 ppm (Ester) and ~56 ppm (Ether).

Infrared Spectroscopy (IR) Fingerprint

Rationale: IR provides rapid validation of functional groups and is essential for Goods Inward (GI) raw material testing.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |

| 1720 – 1740 | Ester C=O | Stretching | Strong, sharp peak confirming the benzoate ester. |

| 2850 – 3000 | C-H (Alkane) | Stretching | Methyl groups (methoxy and ar-methyl). |

| 1600 – 1620 | C=C (Aromatic) | Stretching | Benzene ring skeleton. |

| 1000 – 1250 | C-F | Stretching | Critical Region: Multiple strong bands due to C-F bonds. Distinguishes from non-fluorinated analogues. |

Mass Spectrometry (MS) & Fragmentation

Method: GC-MS (EI, 70eV) or LC-MS (ESI+)

Molecular Ion

-

[M]+: m/z 216 (Parent ion).

Fragmentation Pathway (EI)

-

Primary Loss: Cleavage of the Methoxy group (-OCH₃) or Methanol (-CH₃OH) from the ester or ether.

- (Loss of -OCH₃).

-

Ester Cleavage: Loss of the carbomethoxy group (-COOCH₃).

- (Aryl cation).

-

Fluorine Pattern: The isotopic pattern will not show the M+2 characteristic of Cl/Br, but the mass defect is specific.

Experimental Protocol: Self-Validating Workflow

The following DOT diagram illustrates the logical decision tree for validating this compound. If any step fails, the material is rejected.

Caption: Logical validation workflow ensuring regioisomer differentiation via

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate (Analogue Reference). Retrieved March 8, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for F-F and H-F coupling constants).

Sources

starting materials for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Introduction

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of a difluoro-methoxy-methyl substitution pattern on the benzene ring presents a unique synthetic challenge, requiring a strategic and well-designed approach to achieve the desired product with high purity and yield. This guide provides a comprehensive overview of a proposed synthetic route, detailing the selection of starting materials, reaction mechanisms, and step-by-step protocols.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be strategically approached through a multi-step pathway, commencing from a commercially available and appropriately substituted benzene derivative. The key transformations involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group manipulations to introduce the desired substituents in the correct regiochemical arrangement.

Caption: Proposed synthetic pathway for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

Selection of Starting Material: 1,2-Difluoro-4-methoxy-3-methylbenzene

The choice of starting material is critical for the efficiency and success of the overall synthesis. 1,2-Difluoro-4-methoxy-3-methylbenzene is proposed as an ideal starting material due to the presence of the core difluoro-methoxy-methyl scaffold, which simplifies the subsequent synthetic steps. This commercially available compound provides a solid foundation for the introduction of the final carboxyl group.

Step 1: Formylation of 1,2-Difluoro-4-methoxy-3-methylbenzene

The initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a suitable method for this transformation, utilizing a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation

-

To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,2-difluoro-4-methoxy-3-methylbenzene in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,3-difluoro-5-methoxy-4-methylbenzaldehyde.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

The newly introduced formyl group is then oxidized to a carboxylic acid (-COOH). Several oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO4) or Pinnick oxidation conditions (sodium chlorite and a scavenger) being effective choices.

Experimental Protocol: Pinnick Oxidation

-

Dissolve 2,3-difluoro-5-methoxy-4-methylbenzaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

To this solution, add a solution of sodium chlorite (NaClO2) in water dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-difluoro-5-methoxy-4-methylbenzoic acid.

Step 3: Esterification to the Final Product

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of a strong acid like sulfuric acid (H2SO4), is a classic and effective method.

Experimental Protocol: Fischer Esterification

-

Suspend 2,3-difluoro-5-methoxy-4-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Summary

| Step | Reaction | Key Reagents | Expected Yield |

| 1 | Vilsmeier-Haack Formylation | POCl3, DMF | 75-85% |

| 2 | Pinnick Oxidation | NaClO2, 2-methyl-2-butene | 85-95% |

| 3 | Fischer Esterification | Methanol, H2SO4 (cat.) | 80-90% |

Conclusion

The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be efficiently achieved through a well-defined three-step sequence starting from 1,2-difluoro-4-methoxy-3-methylbenzene. The described protocols for formylation, oxidation, and esterification provide a reliable pathway for the preparation of this complex aromatic compound, which holds promise for further exploration in medicinal and materials chemistry. Careful execution of each step and appropriate purification techniques are paramount to obtaining the final product in high purity and yield.

References

Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C10H10F2O3 Isomers

Executive Summary: The Ambiguity of C10H10F2O3

In drug discovery, a molecular formula is merely a starting point. For the formula C10H10F2O3 , the specific arrangement of atoms dictates not only the IUPAC nomenclature but also the compound's metabolic fate, lipophilicity, and synthetic accessibility.

This guide addresses the two most pharmaceutically relevant isomers of this formula:

-

The Metabolic Blocker: An

-difluoroether ester used to block cytochrome P450 metabolism. -

The Bioisostere: A ring-fluorinated phenoxy ester used to modulate electronic properties without steric penalty.

We will deconstruct the IUPAC naming logic for both, validate their structures through synthetic causality, and provide a self-validating analytical framework.

Nomenclature Case Studies

To ensure precision, we apply the IUPAC Blue Book hierarchy: Carboxylic Acid Derivatives (Esters) > Ethers > Halides .

Case A: The -Difluoro Linker

Structure: An ethyl ester where the

-

Step 1 (Parent Chain): The ester group takes priority. The parent acid is acetic acid (2 carbons).

-

Step 2 (Suffix): The ethyl group is the alkyl substituent on the oxygen.

Ethyl ...acetate . -

Step 3 (Substituents): Carbon 2 contains two fluorine atoms and one phenoxy group (

). -

Alphabetization: D ifluoro precedes P henoxy.

Official IUPAC Name: Ethyl 2,2-difluoro-2-phenoxyacetate

Case B: The Ring-Fluorinated Analog

Structure: An ethyl ester with a standard oxymethylene linker, but the fluorine atoms are located on the phenyl ring (positions 3 and 4).

-

Step 1 (Parent Chain): Still an acetic acid derivative.

Ethyl ...acetate . -

Step 2 (Substituents): Carbon 2 has a phenoxy group. However, the phenoxy group itself is substituted.

-

Step 3 (Complex Substituent): The phenyl ring has fluorines at positions 3 and 4 relative to the ether linkage. This entire group is a (3,4-difluorophenoxy) moiety.

Official IUPAC Name: Ethyl 2-(3,4-difluorophenoxy)acetate

Decision Logic: Naming & Structural Differentiation

The following decision tree illustrates the logical flow for distinguishing these isomers based on IUPAC priority rules and structural features.

Figure 1: IUPAC nomenclature decision tree distinguishing the two primary isomers based on fluorine regiochemistry.

Synthetic Integrity & Causality

A chemical name is only as good as the synthesis that proves it. The synthetic routes for these two isomers differ fundamentally, serving as a primary method of structural verification.

Protocol A: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

Mechanism: This synthesis relies on the generation of a difluorocarbene or a Reformatsky-type addition. A common robust method involves the reaction of phenol with ethyl bromodifluoroacetate.

Reagents:

-

Phenol (

) -

Ethyl bromodifluoroacetate (

) -

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or Acetone

Step-by-Step Protocol:

-

Activation: Charge a flame-dried flask with Phenol (1.0 eq) and

(1.5 eq) in dry DMF. Stir at RT for 30 min to generate the phenoxide anion. -

Addition: Dropwise add Ethyl bromodifluoroacetate (1.2 eq). The difluoro-carbon is electrophilic but sterically hindered.

-

Heating: Heat to 60°C for 4-6 hours. Note: The fluorine atoms withdraw electron density, making the

-carbon susceptible to nucleophilic attack, but also stabilizing the leaving group in side reactions. -

Workup: Quench with water, extract with EtOAc.

-

Validation: The presence of the

group prevents enolization, meaning this ester cannot easily undergo Claisen condensation side reactions.

Protocol B: Synthesis of Ethyl 2-(3,4-difluorophenoxy)acetate

Mechanism: Standard Williamson Ether Synthesis.

Reagents:

-

3,4-Difluorophenol

-

Ethyl bromoacetate (

) -

Base:

Causality: Unlike Case A, the electrophile here (

Analytical Validation (Self-Validating System)

To confirm which isomer you have synthesized, rely on 19F NMR and 13C NMR . This is the definitive "fingerprint."

Table 1: NMR Chemical Shift Comparison

| Feature | Isomer A (Alpha-Difluoro) | Isomer B (Ring-Difluoro) |

| 19F NMR Shift | -70 to -80 ppm (Singlet) | -130 to -150 ppm (Multiplets) |

| Coupling | No H-F coupling (quaternary C) | Strong H-F coupling on aromatic ring |

| 13C NMR (C2) | Triplet (~115 ppm) ( | Singlet (~65 ppm) ( |

| 13C NMR (C=O) | Shifted upfield due to F induction | Standard ester shift (~168 ppm) |

Interpretation:

-

If your 19F NMR spectrum shows a signal near -75 ppm, you have successfully inserted the fluorine at the aliphatic position (Case A).

-

If your signals are upfield (-130 ppm range) and show complex splitting (due to H-F and F-F coupling), the fluorines are on the aromatic ring (Case B).

Medicinal Chemistry Context: Why It Matters

For drug development professionals, the choice between these two isomers is a strategic decision regarding metabolic stability.

The Fluorine Effect[2][3]

-

Isomer A (Alpha-Difluoro): The

group acts as a bioisostere for oxygen or a carbonyl, but crucially, it blocks metabolic oxidation . The C-F bond is stronger than the C-H bond, preventing cytochrome P450 enzymes from hydroxylating the -

Isomer B (Ring-Difluoro): Fluorination of the ring lowers the electron density of the phenyl ring, making it less susceptible to oxidative metabolism, but it leaves the aliphatic linker (

) vulnerable to dealkylation.

Figure 2: Metabolic stability comparison. The

References

-

IUPAC Nomenclature Rules (Esters): Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Synthesis of Difluoromethyl Ethers: Zafrani, Y., et al. (2019). Sodum Chlorodifluoroacetate: A Practical Difluorocarbene Reagent. Journal of Organic Chemistry. [Link]

-

Metabolic Stability of Fluorinated Ethers: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

19F NMR Spectroscopy Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

Technical Whitepaper: Structural and Mass Characterization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Executive Summary

In the landscape of modern drug discovery and advanced organic synthesis, fluorinated aromatic building blocks play a critical role in modulating the physicochemical properties of lead compounds. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly specialized intermediate characterized by a precisely tuned substitution pattern. With a molecular formula of C₁₀H₁₀F₂O₃ and an average molecular weight of 216.18 g/mol , this compound serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD)[1].

This technical guide deconstructs the molecular weight of the compound, explains the pharmacokinetic causality behind its structural design, and provides a self-validating analytical protocol for exact mass verification.

Structural Deconstruction & Mass Derivation

To understand the utility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, one must first deconstruct its mass contributions. The compound consists of a central benzene ring functionalized with a methyl ester, two fluorine atoms, a methoxy group, and a methyl group[2].

When analyzing molecular weight in a laboratory setting, scientists must distinguish between the Average Molecular Weight (used for stoichiometric calculations during bulk synthesis) and the Monoisotopic Exact Mass (used for structural identification via mass spectrometry)[3].

Quantitative Mass Data Summaries

Table 1: Elemental Composition and Average Mass Contribution

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon | C | 10 | 12.011 | 120.110 | 55.56% |

| Hydrogen | H | 10 | 1.008 | 10.080 | 4.66% |

| Fluorine | F | 2 | 18.998 | 37.996 | 17.58% |

| Oxygen | O | 3 | 15.999 | 47.997 | 22.20% |

| Total | 25 | 216.183 | 100.00% |

Table 2: Average vs. Exact Mass Metrics for Analytical Workflows

| Mass Metric | Value | Primary Application | Calculation Basis |

| Average Molecular Weight | 216.18 g/mol | Bulk synthesis, stoichiometry, yield calculation | Weighted average of all natural isotopes |

| Monoisotopic Mass | 216.0598 Da | High-Resolution Mass Spectrometry (HRMS) | Sum of the primary, most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O) |

| Protonated Adduct [M+H]⁺ | 217.0676 Da | Positive-ion Electrospray Ionization (ESI+) | Monoisotopic mass + mass of one proton (1.0078 Da) |

Pharmacokinetic Causality: Why 216.18 Da Matters

In drug development, a molecule's weight and atomic composition directly dictate its biological fate. At 216.18 Da , Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate falls well below the 500 Da threshold of Lipinski’s Rule of 5, making it an exceptionally efficient starting fragment[1].

However, the true value of this specific mass lies in how it is distributed:

-

Metabolic Stability: The introduction of two fluorine atoms (atomic weight ~19 Da each) at the 2 and 3 positions forms highly polarized, exceptionally strong C-F bonds. This specific substitution pattern sterically and electronically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism.

-

Lipophilicity (LogP) Tuning: The methoxy (-OCH₃) and methyl (-CH₃) groups add hydrophobic bulk without drastically inflating the molecular weight, optimizing the compound's ability to cross lipid bilayers.

Structure-Property Relationships of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.

Self-Validating Analytical Protocol: LC-HRMS Mass Verification

To empirically verify the molecular weight of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, researchers must utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Nominal mass spectrometers (like single quadrupoles) lack the resolving power to distinguish this compound's exact mass (216.0598 Da) from isobaric interferences[3].

The following step-by-step methodology is designed as a self-validating system , ensuring that causality and internal controls govern every phase of the experiment.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (Self-Validation)

-

Mass Calibration: Infuse a sodium formate calibration solution into the Time-of-Flight (TOF) analyzer. Causality: This ensures the instrument's mass accuracy is calibrated to an error margin of < 5 ppm, which is mandatory for verifying a monoisotopic mass of 216.0598 Da.

-

Blank Injection: Inject 2 µL of pure LC-MS grade methanol. Causality: This establishes a baseline and proves that no carryover or background contamination exists at the target m/z of 217.0676.

Phase 2: Sample Preparation 3. Dilution: Dissolve 1 mg of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute further to a 1 µg/mL working solution. Causality: High concentrations can cause detector saturation and ion suppression in the ESI source.

Phase 3: UHPLC Separation 4. Column Selection: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase effectively interacts with the lipophilic fluorinated aromatic ring. 5. Mobile Phase Gradient: Run a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]⁺ adduct necessary for positive ion detection.

Phase 4: ESI-TOF Mass Spectrometry 6. Ionization: Operate the electrospray ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the cone voltage to a low setting (e.g., 20 V). Causality: A low cone voltage prevents unwanted in-source fragmentation (such as the neutral loss of HF or cleavage of the methoxy group), preserving the intact pseudomolecular ion. 7. Data Acquisition: Scan the mass range from m/z 100 to 500. Extract the ion chromatogram (EIC) for m/z 217.0676. A successful run will yield a sharp peak with a mass error of less than 5 ppm compared to the theoretical monoisotopic mass.

Step-by-step LC-HRMS analytical workflow for exact mass verification.

Conclusion

The molecular weight of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (216.18 g/mol ) is a direct reflection of its highly optimized atomic composition[1]. By understanding the distinct contributions of its fluorinated and methoxy-substituted aromatic core, researchers can leverage this compound to engineer advanced therapeutics with superior metabolic stability and optimal lipophilicity. Utilizing rigorous, self-validating LC-HRMS protocols ensures that the structural integrity of this critical building block is maintained throughout the drug development lifecycle.

References

-

Title: 2586126-14-7 | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | ChemScene Source: chemscene.com URL: 1

-

Title: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate - MilliporeSigma Source: sigmaaldrich.com URL: 2

-

Title: Methyl 2-(3,5-difluoro-4-hydroxyphenyl)propanoate | C10H10F2O3 - PubChem (Used for exact mass and isotopic calculation methodologies of C10H10F2O3) Source: nih.gov URL: 3

Sources

solubility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in organic solvents

Executive Summary

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structure—characterized by a benzoate core substituted with two fluorine atoms, a methoxy group, and a methyl group—imparts specific physicochemical properties that dictate its handling and processing.

This guide provides a technical analysis of its solubility profile. While specific experimental solubility data for this exact CAS is proprietary or sparse in public literature, this document synthesizes structure-property relationships (SPR), computed physicochemical data, and empirical trends from analogous fluorinated benzoates to provide a high-confidence solubility framework.

Key Takeaway: The compound exhibits a lipophilic profile (LogP ~2.1) with high solubility in aprotic polar solvents (e.g., DCM, Ethyl Acetate) and moderate-to-good solubility in alcohols upon heating. It is practically insoluble in water.

Part 1: Physicochemical Profile & Solubility Principles[2]

Understanding the molecular architecture is the first step to predicting solvent interaction.

Structural Analysis

-

Core: Benzoate ester (Moderate polarity, H-bond acceptor).

-

Substituents:

-

2,3-Difluoro: Increases lipophilicity and metabolic stability; electron-withdrawing nature reduces electron density on the ring.

-

5-Methoxy: Weakly activating, provides an additional H-bond acceptor site.

-

4-Methyl: Increases lipophilicity and steric bulk.

-

Computed Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 216.18 g/mol | Small molecule; kinetics of dissolution will be fast in good solvents. |

| LogP (Predicted) | ~2.07 – 2.12 | Moderately lipophilic. Prefers organic phases over aqueous phases. |

| H-Bond Acceptors | 3 (Ester C=O, -OMe, -F) | Soluble in protic solvents (alcohols) via H-bonding. |

| H-Bond Donors | 0 | No self-association; lower lattice energy contribution from H-bonds compared to free acids. |

| Physical State | Crystalline Solid | Dissolution requires overcoming lattice energy (enthalpy of fusion). |

The "Fluorine Effect" on Solubility

The presence of the 2,3-difluoro motif is critical. Fluorine atoms generally:

-

Increase Lipophilicity: Making the compound more soluble in chlorinated solvents (DCM, Chloroform) and ethers.

-

Alter Lattice Energy: Polyfluorinated aromatics often pack efficiently due to electrostatic interactions (C-F dipole), potentially requiring slightly more polar or polarizable solvents (like Toluene or THF) to disrupt the crystal lattice compared to non-fluorinated analogs.

Part 2: Solvent Selection Matrix

The following table categorizes solvents based on predicted solubility performance at 25°C. This hierarchy is derived from Hansen Solubility Parameters (HSP) principles for fluorinated esters.

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for reaction solvents and extractions. The high polarizability of DCM interacts well with the aromatic core. |

| Esters & Ketones | Ethyl Acetate, Acetone, Isopropyl Acetate | Good to Excellent | Ideal for process chemistry. Ethyl Acetate is the recommended "green" replacement for DCM in extractions. |

| Aprotic Polar | DMSO, DMF, DMAc, NMP | High | Soluble, but difficult to remove. Use only if high thermal stability or nucleophilic substitution conditions are required. |

| Ethers | THF, 2-MeTHF, MTBE, 1,4-Dioxane | Good | THF is excellent for solubilizing the compound for reduction or Grignard reactions. MTBE is a good extraction solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temperature Dependent) | Critical for Crystallization. Likely soluble at reflux but significantly less soluble at 0°C, making these ideal candidates for recrystallization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | Good solubility due to pi-pi stacking interactions. Often used for azeotropic drying. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<10 mg/mL) | Acts as an Anti-solvent . Use to crash the product out of solution (e.g., Ethyl Acetate/Heptane system). |

| Water | Water, Aqueous Buffers | Insoluble | The compound is lipophilic. Aqueous systems are only useful for washing away inorganic salts during workup. |

Part 3: Experimental Methodologies

Workflow: Rapid Solubility Screening

Do not rely solely on predictions. Use this standardized protocol to determine the exact solubility limit for your specific batch (polymorphs can vary in solubility).

Figure 1: Decision tree for rapid solubility classification and solvent selection.

Quantitative Determination (Gravimetric Method)

For precise solubility values (mg/mL) required for process validation:

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under vacuum/nitrogen flow.

-

Weighing: Weigh the residue.

-

Calculation:

-

Part 4: Applications in Synthesis & Purification

Crystallization Strategy

Because the compound contains a methoxy group and ester functionality without strong donors, it crystallizes well from solvent/anti-solvent systems.

-

System A (Standard): Ethyl Acetate / Heptane.

-

Protocol: Dissolve in minimum hot Ethyl Acetate (approx. 5-10 volumes). Slowly add Heptane (anti-solvent) until turbidity persists. Cool slowly to 0°C.

-

-

System B (High Purity): Ethanol / Water.

-

Protocol: Dissolve in hot Ethanol. Add water dropwise. This is particularly effective for removing inorganic fluorides or polar impurities.

-

Reaction Solvent Suitability

-

Nucleophilic Substitution (SNAr): If displacing the fluorine (typically the 2-position is more labile), use DMF or DMSO to enhance the nucleophilicity of the attacking reagent.

-

Reduction/Grignard: Use THF or 2-MeTHF . The ether oxygen coordinates well with magnesium or lithium species.

Part 5: Safety & Handling (E-E-A-T)

-

Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated compounds releases toxic Hydrogen Fluoride (HF). Avoid exposing this compound to extreme temperatures (>200°C) without proper ventilation.

-

Handling: Standard PPE (gloves, goggles, lab coat). Use a fume hood to avoid inhalation of fine dust.

-

Waste Disposal: Do not dispose of in standard organic waste if your facility segregates halogenated waste. This compound must go into the Halogenated Organic Waste stream due to the fluorine content.

References

-

Solubility Principles: PubChem. (2025).[1] Methyl benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Fluorinated Compounds: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

The Strategic Imperative of Fluorination: A Technical Guide to the Biological Activity of Fluorinated Benzoates

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a paradigm shift in modern drug discovery. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoates, a class of compounds demonstrating significant therapeutic potential. We will dissect the fundamental physicochemical alterations induced by fluorination and their profound impact on pharmacological profiles. This guide will navigate through the diverse biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by mechanistic insights and quantitative data. Furthermore, we will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of fluorinated benzoates, equipping researchers, scientists, and drug development professionals with the essential knowledge to harness the power of fluorine in their therapeutic endeavors.

The Fluorine Advantage: Transforming the Physicochemical Landscape

The introduction of fluorine, the most electronegative element, into a benzoic acid scaffold dramatically alters its electronic and steric properties, bestowing a range of desirable pharmaceutical attributes.[1][2] The strong carbon-fluorine (C-F) bond enhances metabolic stability, while fluorine's unique ability to modulate pKa and lipophilicity can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] These modifications are not merely incremental; they can unlock novel biological activities and enhance the potency and selectivity of existing pharmacophores.[4][5][6]

The position of the fluorine atom on the benzoate ring is a critical determinant of its physicochemical properties. For instance, the electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2] This modulation of acidity can have profound effects on a molecule's ability to interact with biological targets and traverse cellular membranes.

A Spectrum of Biological Activities: From Anticancer to Neuroprotection

Fluorinated benzoates and related fluorinated heterocycles have emerged as a versatile class of compounds with a broad range of therapeutic applications.[1][7] Their structural diversity allows for the fine-tuning of their activity against a multitude of biological targets.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of fluorinated compounds.[4][5] Fluorinated benzoates and their derivatives have demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.[8] For instance, prodrugs of fluoro-substituted benzoates of (-)-epigallocatechin-3-gallate (EGCG) have shown promise as proteasome inhibitors, leading to suppressed cell proliferation and apoptosis in leukemia cells.[8] The mechanism often involves the inhibition of enzymes crucial for cancer cell survival or the disruption of protein-protein interactions.

Table 1: Anticancer Activity of Selected Fluorinated Compounds

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Fluorinated benzothiazoles | MDA 468 (Breast) | 0.20–0.5 | [4] |

| Fluorinated benzothiazoles | MCF-7 (Breast) | 0.40–0.57 | [4] |

| Fluorinated-indole derivatives | A549 (Lung) | 0.8 | [4] |

| Fluorinated tetrahydrocarbazoles | Various | 4.9–7.4 | [4] |

| 3rd-generation fluorotaxoids | Drug-resistant cancer cell lines | Potency 2-3 orders of magnitude higher than paclitaxel | [9] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzoates and related heterocycles have demonstrated significant antibacterial and antifungal activities.[4][7][10][11][12] The incorporation of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes. For example, some fluorinated benzothiazole derivatives have shown potent activity against various bacterial and fungal strains.[10][11]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Fluorinated benzoates have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[13][14][15] Some fluorine-substituted compounds have shown the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the expression of pro-inflammatory mediators.[14][15]

Neuroprotective Effects

Emerging research suggests a potential role for fluorinated benzoates in neuroprotection. Certain fluorinated compounds have demonstrated the ability to mitigate neuronal damage in models of ischemia and hypoxia.[16][17] For example, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) has shown robust neuroprotective effects in postischemic rat brains.[16] The anticonvulsant fluoro-felbamate has also exhibited significant neuroprotective properties.[17]

Mechanism of Action: Unraveling the Molecular Interactions

The biological activities of fluorinated benzoates are underpinned by their ability to interact with and modulate the function of specific biological targets, primarily enzymes.

Enzyme Inhibition

Fluorinated compounds are known to be effective enzyme inhibitors.[18][19] The high electronegativity of fluorine can lead to strong interactions with amino acid residues in the active site of an enzyme, resulting in competitive, non-competitive, or mixed-type inhibition. For example, fluorinated benzothiazole derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in inflammation and cancer.[20]

Diagram 1: Generalized Mechanism of Competitive Enzyme Inhibition

Caption: Induction of apoptosis by a fluorinated benzoate.

Experimental Protocols: A Practical Guide

The successful development of fluorinated benzoates as therapeutic agents relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and biological evaluation of these compounds.

Synthesis of Fluorinated Benzoates

The synthesis of fluorinated benzoates can be achieved through various routes, including the direct fluorination of a benzoic acid precursor or the construction of the molecule from a fluorinated starting material. [1]A common strategy involves the esterification of a commercially available fluorobenzoic acid.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.

Materials:

-

4-Fluorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

-

Round bottom flask (250 mL), condenser, heating mantle, separating funnel, TLC plates

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.

-

Dissolve the acid in 60 mL of absolute ethanol.

-

Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.

-

Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Diagram 3: General Workflow for Synthesis and Evaluation

Caption: A generalized workflow for synthesis and evaluation.

Assessment of Biological Activity

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of fluorinated benzoates on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals. [21] Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottomed plates

-

Fluorinated benzoate compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzoate compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: NQO2 Enzyme Inhibition Assay

Objective: To assess the inhibitory activity of fluorinated benzoates against the NQO2 enzyme.

Principle: The enzymatic activity of NQO2 is determined spectrophotometrically by monitoring the reduction of dichlorophenolindophenol (DCPIP). [20] Materials:

-

Recombinant human NQO2 enzyme

-

DCPIP

-

NADH

-

Fluorinated benzoate compounds

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the fluorinated benzoate compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NQO2 enzyme, and the test compound or vehicle control.

-

Initiation: Initiate the reaction by adding NADH and DCPIP.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Conclusion and Future Directions

Fluorinated benzoates represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating the structure-activity relationships of fluorinated benzoates, exploring novel fluorination strategies, and investigating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds immense potential for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

References

- The Discovery and Development of Fluorinated Benzoic Acid Deriv

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.

- Comparative Efficacy Analysis of Fluorinated Benzothiazole Deriv

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.

- Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. MDPI.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- Recent advances in the strategic incorporation of fluorine into new-gener

- A Comparative Analysis of 2-[(3-Fluorobenzyl)

- Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF.

- (PDF) Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening.

- Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA)

- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI.

- (PDF) Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv

- Direct decarboxylative 18F-fluorination of benzoic acids using visible light c

- Benzodiazepine synthesis and rapid toxicity assay. Creighton ResearchWorks.

- Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. PMC.

- Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast | Crystal Growth & Design.

- Application Notes and Protocols: Methodology for Assessing the Bioactivity of Fluorin

- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. [No valid URL found]

- Fluorine in drug discovery: Role, design and case studies. [No valid URL found]

- Antibacterial Effects of Flavonoids and Their Structure-Activity Rel

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- A Review on Emerging Benzothiazoles: Biological Aspects.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations | Open Access Journals. Research and Reviews.

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. PubMed.

- Importance of Fluorine in Benzazole Compounds. Semantic Scholar.

- Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole.

- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv

- Importance of Fluorine in Benzazole Compounds. PMC.

- A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. AWS.

- The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Scilit.

- The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated R

- A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products. Benchchem.

- Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works.

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbam

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.

- Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed.

- Biological Properties of Selected Fluorine-Containing Organic Compounds. OUCI.

- Potential Safety Issues Surrounding the Use of Benzoate Preserv

- The effects of benzoate and fluoride on dental caries in intact and desalivated r

- Neuroprotective Effects of Methyl-3-O-methyl gallate Against Sodium Fluoride-Induced Oxidative Stress in the Brain of R

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbamate [aesnet.org]

- 18. mdpi.com [mdpi.com]

- 19. eurekaselect.com [eurekaselect.com]